(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate
Description
Synthesis Analysis
The synthesis of similar cyclic compounds typically involves condensing key precursors like isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine, suggesting a versatile approach to crafting a range of derivatives including "(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate" (Pandiarajan et al., 2008). The stereocontrolled synthesis methods, such as the stereoselective NH-transfer, are crucial for achieving the desired stereochemistry of the molecule (Tota et al., 2022).
Molecular Structure Analysis
The molecular structure of cyclohexyl derivatives, including "(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate", often features a chair conformation with specific orientations for functional groups that significantly influence their chemical behavior and reactivity. NMR spectroscopy and X-ray crystallography are key techniques used for conformational studies (Pandiarajan et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving cyclohexyl derivatives, such as the stereoselective synthesis mentioned, highlight the compound's reactive nature and potential as an intermediate for further chemical transformations. The reaction conditions, such as the use of diacetoxyiodobenzene and ammonium carbamate, play a pivotal role in determining the outcome and yield of the desired product (Tota et al., 2022).
Scientific Research Applications
Organic Synthesis
- Summary of the Application : This compound has been used in the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate . This is a significant application as sulfonimidates are useful reagents in organic synthesis .
- Methods of Application or Experimental Procedures : The synthesis was achieved via the stereoselective NH-transfer to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate. The reaction employed diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature .
- Results or Outcomes : The reaction proceeded with complete stereocontrol, and the product was obtained as a single diastereoisomer and with high enantiocontrol (e.r. = 97:3) in 70% yield .
Synthesis of Tetrapyrazinoporphyrazine Derivatives
- Summary of the Application : This compound has been used in the synthesis of [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine with Magnesium(II) Ion . Tetrapyrazinoporphyrazines are a class of porphyrinoids, which have applications in fields like photodynamic therapy and solar energy conversion .
- Methods of Application or Experimental Procedures : The synthesis was achieved using Linstead conditions and purified by flash column chromatography . The optimized synthetic and purification procedures allowed the researchers to obtain a new macrocycle with 36% yield .
- Results or Outcomes : The new tetrapyrazinoporphyrazine revealed low generation of singlet oxygen with a quantum yield of singlet oxygen formation at 2.3% in dimethylformamide . In turn, the macrocycle under irradiation with visible light presented very high stability with quantum yield for photostability of 9.59 10^6 in dimethylformamide .
Commercial Availability
- Summary of the Application : “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate” is commercially available and can be purchased from chemical suppliers . This allows researchers in various fields to use it as a starting material or reagent in their experiments without needing to synthesize it themselves.
- Methods of Application or Experimental Procedures : Researchers can purchase this compound and use it directly in their experiments. The specific procedures would depend on the nature of the experiment .
- Results or Outcomes : The availability of this compound can facilitate research in various fields by providing a ready-to-use reagent .
Synthesis of Sulfonimidates
- Summary of the Application : This compound has been used in the synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate . Sulfonimidates are useful reagents in organic synthesis .
- Methods of Application or Experimental Procedures : The synthesis was achieved via the stereoselective NH-transfer to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate. The reaction employed diacetoxyiodobenzene (DIB) and ammonium carbamate, and occurred in acetonitrile at room temperature .
- Results or Outcomes : The imidation of sulfur proceeded with complete stereocontrol, and the reaction afforded the desired product as a single diastereoisomer and with high enantiocontrol (e.r. = 97:3) in 70% yield .
Commercial Availability
- Summary of the Application : “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate” is commercially available and can be purchased from chemical suppliers . This allows researchers in various fields to use it as a starting material or reagent in their experiments without needing to synthesize it themselves.
- Methods of Application or Experimental Procedures : Researchers can purchase this compound and use it directly in their experiments. The specific procedures would depend on the nature of the experiment .
- Results or Outcomes : The availability of this compound can facilitate research in various fields by providing a ready-to-use reagent .
properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZMJRSMHQDFIT-KXUCPTDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920630 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate | |
CAS RN |
111969-64-3 | |
Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 2,2-dihydroxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111969-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2S-Isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111969643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl dihydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2S-isopropyl-5R-methyl-1R-cyclohexyl 2,2-dihydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetic acid, 2,2-dihydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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